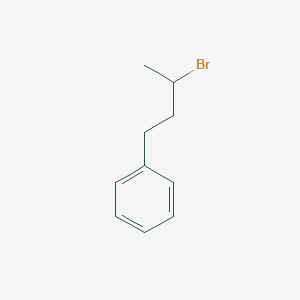

(3-Bromobutyl)benzene

Vue d'ensemble

Description

“(3-Bromobutyl)benzene” is a brominated organic compound that is part of a broader class of bromoalkylbenzenes. These compounds are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science. The presence of the bromine atom makes them suitable for further functionalization through various chemical reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of a benzene ring substituted with bromine atoms and alkyl chains. The structure of these compounds can be elucidated using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a novel dibromo bromomethylene compound was determined using single-crystal X-ray diffraction, and its optimized structure parameters were calculated using density functional theory (DFT) . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions, making them versatile intermediates in organic synthesis. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 leads to the formation of arylphenols . Additionally, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic pathways . The reactivity of the bromine atom allows for further functionalization through nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and the substituents attached to the benzene ring. These properties include boiling points, melting points, solubility, and stability. The steric hindrance provided by substituents can lead to the presence of rotational isomers, as indicated by NMR spectroscopy in the case of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The electronic properties, such as HOMO and LUMO energies, can be studied using computational methods like DFT, providing insights into the compound's reactivity and potential applications in electronic materials .

Applications De Recherche Scientifique

Electrophilic Aromatic Substitution Reactions - Bromination

- Summary of the Application: “(3-Bromobutyl)benzene” can be used in electrophilic aromatic substitution reactions, specifically bromination . This is a type of reaction where a benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .

- Methods of Application or Experimental Procedures: The reaction involves the use of a suitable catalyst to activate the bromine, as halogens are not electrophilic enough to break the aromaticity of benzenes .

- Summary of Results or Outcomes: The outcome of this reaction is a brominated benzene ring .

Regioselective Alkylation of Styrenes

- Summary of the Application: “(3-Bromobutyl)benzene” can be used in the regioselective alkylation of styrenes . This is a type of reaction where a styrene molecule is selectively alkylated at a specific position.

- Methods of Application or Experimental Procedures: The reaction involves the use of Grignard reagents and beta-bromoethyl ethers, thioethers, or amines .

- Summary of Results or Outcomes: The outcome of this reaction is a styrene molecule that has been alkylated at a specific position .

Orientations Futures

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . The search for safe and sustainable methods is continuously ongoing . The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies .

Propriétés

IUPAC Name |

3-bromobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPCLVMIRNEUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452163 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobutyl)benzene | |

CAS RN |

21953-83-3 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)